molecular formula C14H12ClFN2O B2598729 (4-Fluoro-1-phenylbenzimidazol-2-yl)methanol;hydrochloride CAS No. 2416230-16-3

(4-Fluoro-1-phenylbenzimidazol-2-yl)methanol;hydrochloride

Cat. No.: B2598729
CAS No.: 2416230-16-3
M. Wt: 278.71
InChI Key: MJBMMGPPVZEWQS-UHFFFAOYSA-N
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Description

This compound is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds. This structure is noted for its part in various drugs and is used in medicinal chemistry .

Scientific Research Applications

Organic Synthesis Applications

Methanol is identified as a potential hydrogen source and C1 synthon with applications in chemical synthesis and energy technologies. A study reported the use of methanol for selective N-methylation of amines and transfer hydrogenation of nitroarenes to anilines using RuCl3.xH2O as a catalyst. This method facilitates the synthesis of pharmaceutical agents via late-stage functionalization, highlighting its synthetic value in preparing drug molecules such as benzocaine and butamben (Sarki et al., 2021).

Photophysical Studies

Investigations into the photophysical properties of certain compounds reveal the effect of fluorine substitution on fluorescence characteristics. For example, a study on the solvatomorphism of 2-(4-Fluorophenylamino)-5-(2,4-dihydroxybenzeno)-1,3,4-thiadiazole chloride demonstrated how different solvents induce structural changes in molecules, affecting their photophysical behavior (Kamiński et al., 2010).

Material Development

Research into poly(arylene ether sulfone)s with sulfonated side chains aims at developing new materials for fuel cell applications. The introduction of fluorinated components into these polymers enhances their properties, making them suitable for use as proton exchange membranes in fuel cells. These materials exhibit high proton conductivity, essential for efficient fuel cell operation (Kim, Robertson, & Guiver, 2008).

Properties

IUPAC Name

(4-fluoro-1-phenylbenzimidazol-2-yl)methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O.ClH/c15-11-7-4-8-12-14(11)16-13(9-18)17(12)10-5-2-1-3-6-10;/h1-8,18H,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCDZNXKFCUFBLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C(=CC=C3)F)N=C2CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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